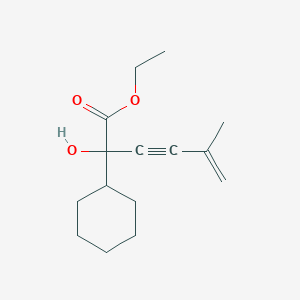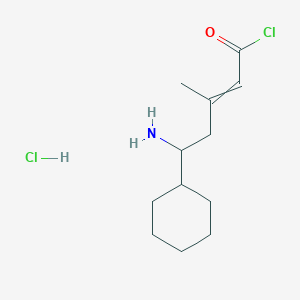
5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O. This compound is known for its unique structure, which includes an amino group, a cyclohexyl ring, and a pentenoyl chloride moiety. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride typically involves the reaction of 5-amino-5-cyclohexyl-3-methylpent-2-enoyl chloride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial production may also involve additional purification steps to remove any impurities and achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and various amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-5-cyclohexyl-3-methylpent-2-enoyl bromide
- 5-Amino-5-cyclohexyl-3-methylpent-2-enoyl fluoride
- 5-Amino-5-cyclohexyl-3-methylpent-2-enoyl iodide
Uniqueness
5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the chloride derivative may exhibit different reactivity patterns and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
98298-57-8 |
|---|---|
Molecular Formula |
C12H21Cl2NO |
Molecular Weight |
266.20 g/mol |
IUPAC Name |
5-amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride |
InChI |
InChI=1S/C12H20ClNO.ClH/c1-9(8-12(13)15)7-11(14)10-5-3-2-4-6-10;/h8,10-11H,2-7,14H2,1H3;1H |
InChI Key |
ITTHWQPTIGTPQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)Cl)CC(C1CCCCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
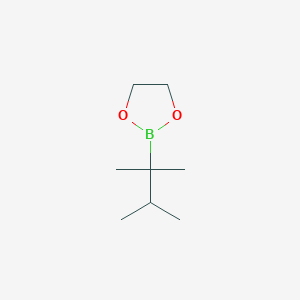
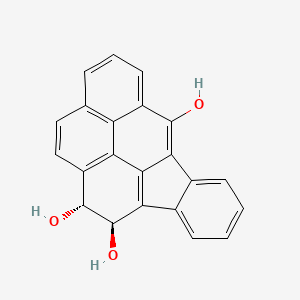
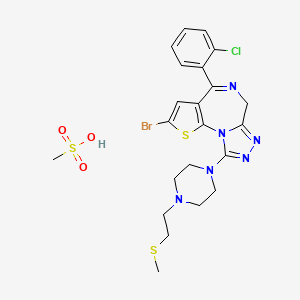
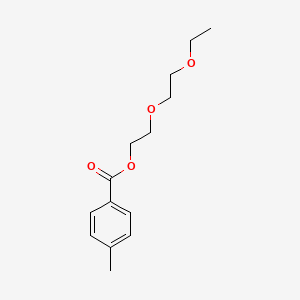

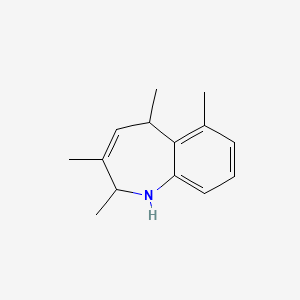
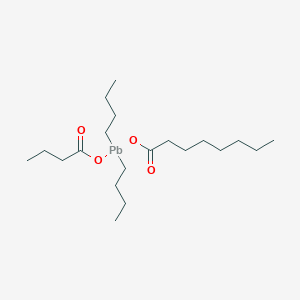
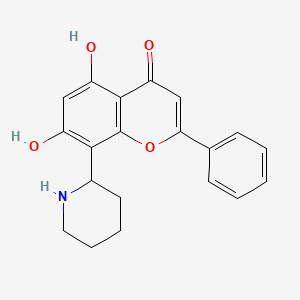
![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
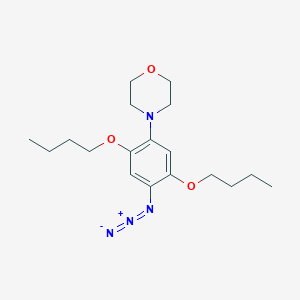
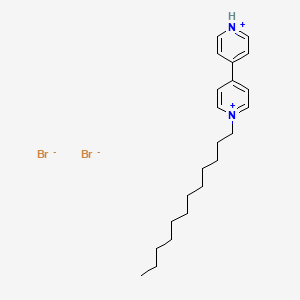
![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
